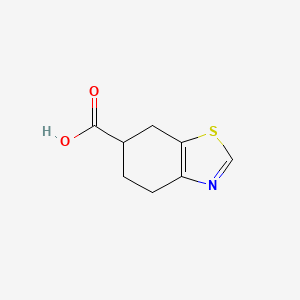

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid

Beschreibung

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid is a bicyclic heterocyclic compound featuring a partially hydrogenated benzothiazole core with a carboxylic acid substituent at position 4. The benzothiazole moiety consists of a benzene ring fused to a thiazole ring (containing sulfur and nitrogen atoms). The tetrahydro modification indicates saturation of four carbon atoms in the benzene ring, altering its electronic and steric properties.

Eigenschaften

Molekularformel |

C8H9NO2S |

|---|---|

Molekulargewicht |

183.23 g/mol |

IUPAC-Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid |

InChI |

InChI=1S/C8H9NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h4-5H,1-3H2,(H,10,11) |

InChI-Schlüssel |

HAPFDAOURFGLHF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(CC1C(=O)O)SC=N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic Acid

General Synthetic Strategy

The synthesis of 4,5,6,7-tetrahydro-1,3-benzothiazole derivatives typically involves:

- Construction of the benzothiazole ring system via condensation of ortho-aminothiophenols with carboxylic acid derivatives or aldehydes.

- Partial hydrogenation of the benzothiazole aromatic ring to obtain the tetrahydro derivative.

- Introduction or retention of the carboxylic acid group at the 6-position.

Specific Synthetic Routes

Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives

A classical approach involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative (such as an acid chloride or ester) bearing a substituent at the 6-position. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the benzothiazole ring.

Partial Hydrogenation to Tetrahydrobenzothiazole

The aromatic benzothiazole ring can be partially hydrogenated to the tetrahydro form using catalytic hydrogenation under controlled conditions. Catalysts such as palladium on carbon or platinum oxide under mild hydrogen pressure (1-5 atm) and moderate temperature (20-50 °C) are typically employed to selectively reduce the benzene ring without affecting the thiazole ring or carboxylic acid functionality.

Oxidation and Functional Group Interconversions

In some synthetic schemes, the carboxylic acid group is introduced via oxidation of a methyl or aldehyde substituent at the 6-position after ring formation and partial hydrogenation. Oxidants such as potassium permanganate or chromium-based reagents are used under carefully controlled conditions to avoid over-oxidation or ring degradation.

Industrial Preparation and Patent-Reported Methods

A notable industrially relevant process relates to the preparation of related tetrahydrobenzothiazole derivatives, such as (R)-2-amino-6-n-propylamino-4,5,6,7-tetrahydrobenzothiazole, which shares the tetrahydrobenzothiazole core structure.

Patent Process Overview (US Patent US20120253047A1)

- The process employs novel intermediates and reaction conditions optimized for industrial scale.

- A key step involves reduction using sodium borohydride in tetrahydrofuran solvent at temperatures between 0 °C and reflux, preferably 20-40 °C.

- The reaction mixture is treated with iodine in tetrahydrofuran to facilitate oxidation or halogenation steps.

- Subsequent acidification with hydrochloric acid at 50-55 °C yields the desired product or its salt form.

- Crystallization techniques are employed to isolate the product in crystalline form with defined polymorphs.

Although this patent focuses on an amino-substituted derivative, the methodology and reaction conditions provide valuable insights applicable to the preparation of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid, particularly in the handling of tetrahydrobenzothiazole cores and functional group transformations.

Research Findings on Synthetic Pathways

Recent Advances in Benzothiazole Derivative Synthesis

Recent research highlights several synthetic methodologies for benzothiazole derivatives, including:

- Diazo-coupling reactions

- Knoevenagel condensation

- Biginelli reaction

- Molecular hybridization techniques

- Microwave irradiation

- One-pot multicomponent reactions

These methods enable efficient construction of benzothiazole scaffolds with diverse substitutions, including carboxylic acid groups.

Knoevenagel Condensation for Functionalization

Knoevenagel condensation between benzothiazole aldehydes and active methylene compounds is a common strategy to introduce carboxyl functionalities or their precursors, which can subsequently be converted into carboxylic acids.

Catalytic Hydrogenation for Partial Saturation

Selective catalytic hydrogenation is employed to convert benzothiazole derivatives into their tetrahydro analogues. Reaction parameters such as catalyst type, pressure, temperature, and solvent are optimized to avoid full saturation or degradation.

Comparative Data Table of Preparation Parameters

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acidic or basic catalysts to facilitate cyclization and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Core Ring Systems

- Benzothiazole vs. β-Carboline () : The β-carboline in compound (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid contains a fused indole system (benzene + pyrrole), whereas the benzothiazole core substitutes pyrrole with a thiazole (S and N atoms). This difference impacts aromaticity and electronic properties, with the thiazole likely enhancing electrophilic reactivity due to sulfur’s electronegativity .

- Isoindole Derivatives () : The tetrahydroisoindole core in herbicidal urea derivatives lacks sulfur and features a 1,3-diketone moiety, which is critical for their Protox inhibition activity. The absence of a carboxylic acid group further distinguishes these compounds .

- Tetrahydrophthalides () : These lactone-containing compounds from Ligusticum chuanxiong exhibit hydroxyl and alkyl substituents, contrasting with the target compound’s carboxylic acid. The lactone ring introduces steric constraints absent in the benzothiazole system .

Functional Group Influence

- However, its position on a saturated carbon (C6) may reduce acidity compared to aromatic carboxylic acids .

- Urea derivatives () rely on hydrogen-bonding interactions via urea groups for herbicidal activity, whereas the target compound’s activity (if any) would depend on the thiazole’s sulfur atom and carboxylic acid .

Biologische Aktivität

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid (CAS No. 933704-24-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H9NO2S

- Molecular Weight: 183.23 g/mol

- CAS Number: 933704-24-6

Biological Activity Overview

Research indicates that 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid exhibits several biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. For instance:

- Mechanism: The compound interacts with bacterial cell wall synthesis pathways and disrupts membrane integrity.

- Efficacy: In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Anticancer Properties

Emerging research suggests that 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid may have anticancer effects.

- Mechanism: It potentially induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study: A recent study showed that the compound significantly reduced the viability of specific cancer cell lines (e.g., MCF-7 breast cancer cells) in a dose-dependent manner.

Research Findings

The biological activity of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid can be attributed to its ability to interact with various molecular targets:

- Bacterial Cell Membrane Disruption : The compound alters membrane permeability leading to cell lysis.

- Enzyme Inhibition : It inhibits enzymes such as DNA gyrase and topoisomerase which are crucial for DNA replication in bacteria.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid and 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid shows unique properties due to its specific substitution pattern on the benzothiazole ring.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid | High | Moderate |

| 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid | Moderate | Low |

| 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid | Low | High |

Q & A

Q. Basic

- NMR : H and C NMR confirm the bicyclic structure, with characteristic shifts for the tetrahydro ring (δ 1.5–3.0 ppm for protons) and carboxylic acid (δ ~170 ppm for C) .

- IR : A strong absorption band at ~1700 cm indicates the carbonyl group of the carboxylic acid.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNOS).

Advanced : For stereochemical analysis (e.g., 6R configuration in derivatives), use 2D NMR (COSY, NOESY) or X-ray crystallography to resolve spatial arrangements .

What biological activities have been hypothesized for this compound, and how can researchers validate them experimentally?

Basic

Structural analogs (e.g., 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) exhibit antimicrobial and anticancer activities, suggesting similar potential .

Methodological validation :

- Enzyme assays : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) or cancer targets (e.g., kinases).

- Cell-based studies : Use cytotoxicity assays (MTT, apoptosis markers) in cancer cell lines.

- Receptor binding : Radioligand displacement assays for neurological targets.

How can researchers optimize low yields in multi-step synthesis of this compound?

Q. Advanced

- Catalyst optimization : Use palladium catalysts (e.g., Pd(PPh)) for coupling steps, as seen in benzothiazole syntheses .

- Solvent selection : Polar aprotic solvents (e.g., THF/EtN mixtures) improve cyclization efficiency.

- Temperature control : Reflux conditions (55–80°C) balance reaction rate and byproduct minimization .

Example : In analogous benzodiazole syntheses, yield increased from 40% to 75% by adjusting stoichiometry and catalyst loading .

How should conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be reconciled?

Q. Advanced

- Assay variability : Test across multiple models (e.g., Gram-positive vs. Gram-negative bacteria).

- Structural analogs : Compare activities of derivatives (e.g., ester vs. carboxylic acid forms) to identify pharmacophores .

- Dose-response analysis : Establish EC values to rule out false negatives from suboptimal concentrations.

Note : Inconsistent data may arise from impurities; validate purity via HPLC (>95%) before bioassays .

What strategies enable stereochemical control during synthesis of chiral derivatives?

Q. Advanced

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)-α-methylbenzylamine) to direct stereochemistry.

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (Cu, Pd) for enantioselective cyclization .

- Crystallization : Diastereomeric salt resolution (e.g., with tartaric acid) for racemic mixtures.

Example : Ethyl (6R)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate was resolved via chiral HPLC .

How can researchers distinguish this compound from structurally similar benzothiazoles in complex mixtures?

Q. Advanced

- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA).

- Tandem MS/MS : Monitor unique fragmentation patterns (e.g., m/z 154 for the carboxylic acid fragment).

- Isotopic labeling : C-labeled carboxylic acid groups aid tracking in metabolic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.